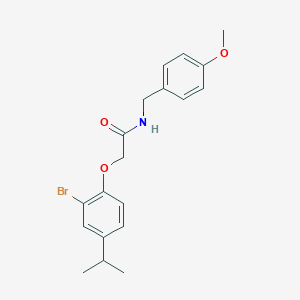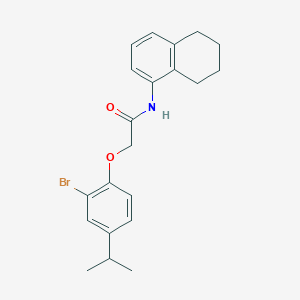![molecular formula C13H17Cl2NOS B296753 2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide](/img/structure/B296753.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as DIBS and is synthesized through a multi-step process.
作用机制
The exact mechanism of action of DIBS is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. DIBS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
DIBS has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DIBS has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using DIBS in lab experiments is its low toxicity. DIBS has been shown to have a high therapeutic index, meaning that it is relatively safe at therapeutic doses. However, one of the limitations of using DIBS is its low solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for research related to DIBS. One area of interest is the potential use of DIBS in the treatment of epilepsy. DIBS has been shown to exhibit anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of DIBS in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. DIBS has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to optimize the synthesis method for DIBS and to improve its solubility in water to facilitate its use in experimental settings.
合成方法
The synthesis of DIBS involves a multi-step process that starts with the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This intermediate is then reacted with isobutyl acetate in the presence of potassium carbonate to form DIBS. The final product is purified through recrystallization.
科学研究应用
DIBS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DIBS has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
分子式 |
C13H17Cl2NOS |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H17Cl2NOS/c1-9(2)6-16-13(17)8-18-7-10-11(14)4-3-5-12(10)15/h3-5,9H,6-8H2,1-2H3,(H,16,17) |
InChI 键 |
ABDFJIDFZORNND-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
规范 SMILES |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)



![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)



![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)